molecular formula C8H8N2 B170926 2-(1-Cyclopropylethylidene)malononitrile CAS No. 17407-30-6

2-(1-Cyclopropylethylidene)malononitrile

Cat. No. B170926
CAS RN: 17407-30-6
M. Wt: 132.16 g/mol
InChI Key: NBGFGYXYMAHCID-UHFFFAOYSA-N
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Description

“2-(1-Cyclopropylethylidene)malononitrile” is a chemical compound with the formula C8H8N2. It has a molecular weight of 132.16 . It is used in various chemical reactions and is considered a significant building block in organic synthesis .


Synthesis Analysis

The synthesis of “2-(1-Cyclopropylethylidene)malononitrile” involves various types of reactions such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions . Malononitrile dimer, also known as 2-aminoprop-1-ene-1,1,3-tricarbonitrile or 2-amino-1,1,3-tricyanopropene, can be easily prepared by dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids .


Molecular Structure Analysis

The molecular structure of “2-(1-Cyclopropylethylidene)malononitrile” is represented by the formula C8H8N2 . The structure consists of a cyclopropyl group attached to an ethylidene group, which is further connected to a malononitrile group .


Chemical Reactions Analysis

“2-(1-Cyclopropylethylidene)malononitrile” is involved in various chemical reactions. It has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . It is also used in the Knoevenagel condensation .

Scientific Research Applications

Novel Dispiro Heterocycles Synthesis

  • Application: The compound is used in the synthesis of novel dispiro heterocycles through 1,3-dipolar cycloaddition. This process is significant in creating new molecular structures which may have potential applications in various fields of chemistry (Dandia, Jain, & Bhati, 2011).

Detection in Water

  • Application: It's utilized in developing turn-on fluorescent probes for detecting malononitrile in water. This is particularly important due to malononitrile's potential health risks and environmental impact (Jung et al., 2020).

Two-Photon Absorption Properties

  • Application: 2-(1-Cyclopropylethylidene)malononitrile derivatives have been studied for their two-photon absorption properties, which could have implications in materials science, particularly in the development of optical materials (Zhao, Xiao, Wu, & Fang, 2007).

Optical Devices for Anionic Detection

  • Application: It's involved in the creation of optical devices for anionic detection, particularly in water, highlighting its utility in environmental monitoring (Schramm, Menger, & Machado, 2016).

Neuroimaging in Alzheimer's Disease

  • Application: A derivative of 2-(1-Cyclopropylethylidene)malononitrile is used in PET scans to detect neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients (Shoghi-Jadid et al., 2002).

Synthesis of Thiazoles

Colorimetric Analysis

  • Application: Utilized in developing colorimetric analysis methods for malononitrile, emphasizing its relevance in analytical chemistry, especially in industrial applications (Kim et al., 2020).

Safety And Hazards

The safety data sheet for malononitrile indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life with long-lasting effects . Therefore, it should be handled with care, and exposure should be avoided.

Future Directions

“2-(1-Cyclopropylethylidene)malononitrile” is a significant building block in organic synthesis . It has potential applications in the synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . Therefore, it is expected to have wide applications in future chemical research and development.

properties

IUPAC Name

2-(1-cyclopropylethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6(7-2-3-7)8(4-9)5-10/h7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGFGYXYMAHCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C#N)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340983
Record name 2-(1-Cyclopropylethylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Cyclopropylethylidene)malononitrile

CAS RN

17407-30-6
Record name 2-(1-Cyclopropylethylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Panwar, I Althagafi, R Shaw, A Elagamy, C Shah… - Tetrahedron, 2020 - Elsevier
A base-promoted strategic synthesis of various functionalized thiomethylated-benzenes has been established from aryl/heteroaryl/cyclopropyl methyl ketone. We can directly access the …
Number of citations: 4 www.sciencedirect.com
H Pan, MY Han, P Li, L Wang - The Journal of Organic Chemistry, 2019 - ACS Publications
The unique reactivity of water in the direct catalytic vinylogous aldol reaction of silyl glyoxylates is reported. With the hydrogen-bonding networks from water, the unfavorable …
Number of citations: 16 pubs.acs.org

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